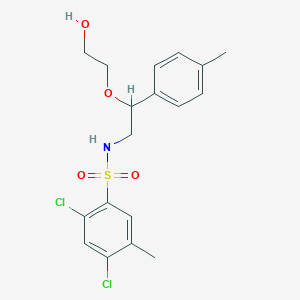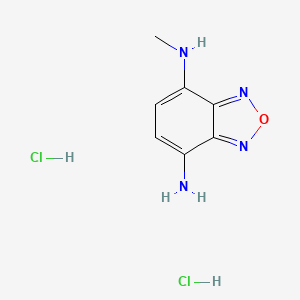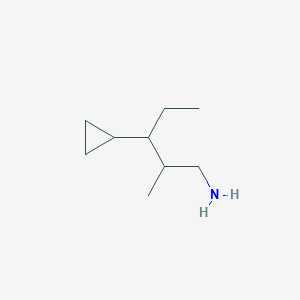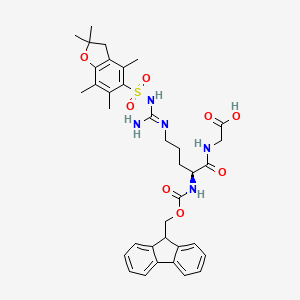
2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research in organic synthesis often explores the functionalization of aromatic compounds for creating complex molecules. One study demonstrates the use of water-soluble organic compounds selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts, showcasing a method that could potentially apply to the synthesis or modification of complex sulfonamides (Labinger et al., 1993).
Material Science
In material science, polymeric materials functionalized with sulfonamide groups have been synthesized, illustrating the versatility of sulfonamide derivatives in creating new materials with potential applications in biotechnology and industry. For example, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized, showing high solubility in common organic solvents and potential for further functionalization (Hori et al., 2011).
Medicinal Chemistry
In medicinal chemistry, derivatives of benzenesulfonamide have been explored for their anticancer and antimicrobial properties. For instance, new dibenzenesulfonamides were synthesized and showed inhibition of carbonic anhydrase isoenzymes associated with cancer, indicating their potential as anticancer drug candidates (Gul et al., 2018). Another study synthesized novel benzenesulfonamides with the 1,3,4-oxadiazole moiety, evaluated for anti-HIV and antifungal activities, demonstrating the broad therapeutic potential of sulfonamide derivatives (Zareef et al., 2007).
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO4S/c1-12-3-5-14(6-4-12)17(25-8-7-22)11-21-26(23,24)18-9-13(2)15(19)10-16(18)20/h3-6,9-10,17,21-22H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNIZOXVYOWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2656066.png)

![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2656070.png)


![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2656077.png)





